

# CAPS Buffer: A Comprehensive Technical Guide for Biological Research

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## Compound of Interest

*Compound Name:* Sodium 3-(cyclohexylamino)propane-1-sulfonate

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## Abstract

N-Cyclohexyl-3-aminopropanesulfonic acid (CAPS) is a zwitterionic biological buffer with a high pKa, making it an invaluable tool for maintaining alkaline conditions in a variety of biochemical and molecular biology applications. Its minimal reactivity, low metal-binding capacity, and compatibility with common protein analysis techniques have established it as a buffer of choice in numerous experimental workflows. This guide provides an in-depth overview of the core functions and applications of CAPS buffer, complete with detailed experimental protocols, quantitative data, and visual representations of key procedures.

## Core Properties of CAPS Buffer

CAPS is a white crystalline powder with good solubility in water.<sup>[1]</sup> As a zwitterionic buffer, it possesses both a positive and a negative charge, which contributes to its excellent pH stability with minimal ionic interference.<sup>[1]</sup> Its high pKa makes it particularly effective for buffering in the alkaline pH range of 9.7 to 11.1.<sup>[1][2]</sup>

Property	Value	References
Chemical Name	N-Cyclohexyl-3-aminopropanesulfonic acid	[1]
Molecular Formula	C <sub>9</sub> H <sub>19</sub> NO <sub>3</sub> S	[1][2]
Molecular Weight	221.32 g/mol	[1][2]
pKa (25°C)	10.4	[1]
Effective pH Range	9.7 - 11.1	[1][2]
Appearance	White crystalline powder	[1]
Solubility in Water	~5 g/100 mL at 25°C	[1]

## Key Applications in Biological Research

The unique properties of CAPS buffer make it suitable for a range of applications where alkaline conditions are required.

- **Western Blotting:** CAPS is an excellent transfer buffer for the electroblotting of proteins, especially those with high molecular weights (>50 kDa), from SDS-PAGE gels to nitrocellulose or PVDF membranes.[2][3]
- **Protein Sequencing:** Because it is glycine-free, CAPS buffer is highly recommended for transferring proteins that will be subjected to N-terminal sequencing by Edman degradation. [4] Glycine can interfere with the sequencing chemistry.
- **Enzyme Kinetics:** CAPS is ideal for studying enzymatic reactions that have optimal activity at high pH, such as alkaline phosphatase.[1] Its negligible binding of metal ions also makes it suitable for investigating metal-dependent enzymes.[2]
- **Capillary Electrophoresis:** CAPS can be used in buffer systems for the separation of peptides and proteins.
- **Protein Footprinting and Cross-Linking:** The defined pH environment provided by CAPS is beneficial in structural biology techniques like protein footprinting and chemical cross-linking to study protein conformation and interactions.[5][6][7][8][9][10]

## Experimental Protocols

### Preparation of CAPS Buffer Stock Solution (10x, 100 mM, pH 11.0)

Materials:

- CAPS (MW: 221.32 g/mol )
- Deionized water (dH<sub>2</sub>O)
- Sodium hydroxide (NaOH) solution (e.g., 1 M)
- pH meter
- Magnetic stirrer and stir bar
- Graduated cylinder
- Beaker

Procedure:

- Weigh 22.13 g of CAPS powder and add it to a beaker containing approximately 800 mL of dH<sub>2</sub>O.
- Place the beaker on a magnetic stirrer and add a stir bar. Stir until the CAPS powder is completely dissolved.
- Calibrate the pH meter.
- Slowly add NaOH solution to the CAPS solution while monitoring the pH. Continue adding NaOH until the pH reaches 11.0.
- Transfer the solution to a 1 L graduated cylinder and add dH<sub>2</sub>O to a final volume of 1000 mL.
- Sterilize the buffer by filtration through a 0.22 µm filter.
- Store the 10x stock solution at 4°C.

## Western Blotting of High-Molecular-Weight Proteins

This protocol is optimized for the wet transfer of proteins with molecular weights greater than 150 kDa.

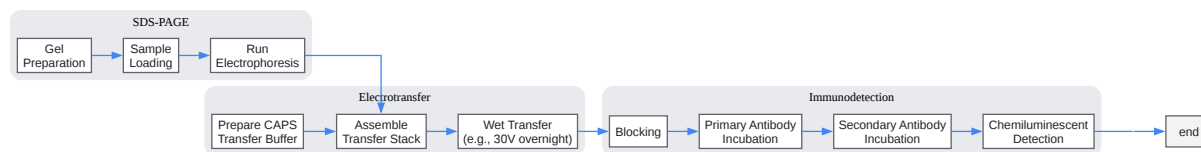
Materials:

- 10x CAPS Transfer Buffer stock (100 mM CAPS, pH 11.0)
- Methanol
- Deionized water (dH<sub>2</sub>O)
- SDS-PAGE gel with separated proteins
- PVDF or nitrocellulose membrane (0.45 µm pore size)
- Filter paper
- Sponges for transfer cassette
- Wet transfer apparatus
- Power supply
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
- Primary antibody
- Secondary antibody (HRP-conjugated)
- Chemiluminescent substrate

Procedure:

- Prepare 1x CAPS Transfer Buffer: To prepare 1 L of 1x transfer buffer, combine 100 mL of 10x CAPS Transfer Buffer stock, 200 mL of methanol, and 700 mL of dH<sub>2</sub>O.[\[3\]](#) Chill the buffer to 4°C.

- **Equilibrate Gel:** After electrophoresis, carefully remove the stacking gel and equilibrate the resolving gel in 1x CAPS Transfer Buffer for 15-20 minutes.
- **Prepare Membrane:** Cut the PVDF or nitrocellulose membrane and filter papers to the size of the gel. If using PVDF, activate the membrane by immersing it in methanol for 30 seconds, followed by a brief rinse in dH<sub>2</sub>O and then equilibration in 1x CAPS Transfer Buffer for at least 5 minutes. Nitrocellulose membranes only require equilibration in the transfer buffer.
- **Assemble the Transfer Stack:** In a tray containing 1x CAPS Transfer Buffer, assemble the transfer "sandwich" in the following order: sponge, filter paper, gel, membrane, filter paper, sponge. Ensure there are no air bubbles between the layers.
- **Perform Electrotransfer:** Place the transfer cassette into the wet transfer tank filled with cold 1x CAPS Transfer Buffer.[\[11\]](#) Connect the power supply and perform the transfer. For high-molecular-weight proteins, a longer transfer time at a lower voltage is recommended (e.g., 20-30V overnight at 4°C).[\[11\]](#)
- **Blocking:** After transfer, rinse the membrane with TBS-T and incubate it in blocking buffer for 1 hour at room temperature with gentle agitation.
- **Antibody Incubation:** Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Wash the membrane three times with TBS-T for 5-10 minutes each. Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. Wash the membrane again as described previously.
- **Detection:** Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions and visualize the protein bands using an imaging system.



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CAPTION: Western Blotting Workflow using CAPS Buffer.

## Alkaline Phosphatase (ALP) Kinetic Assay

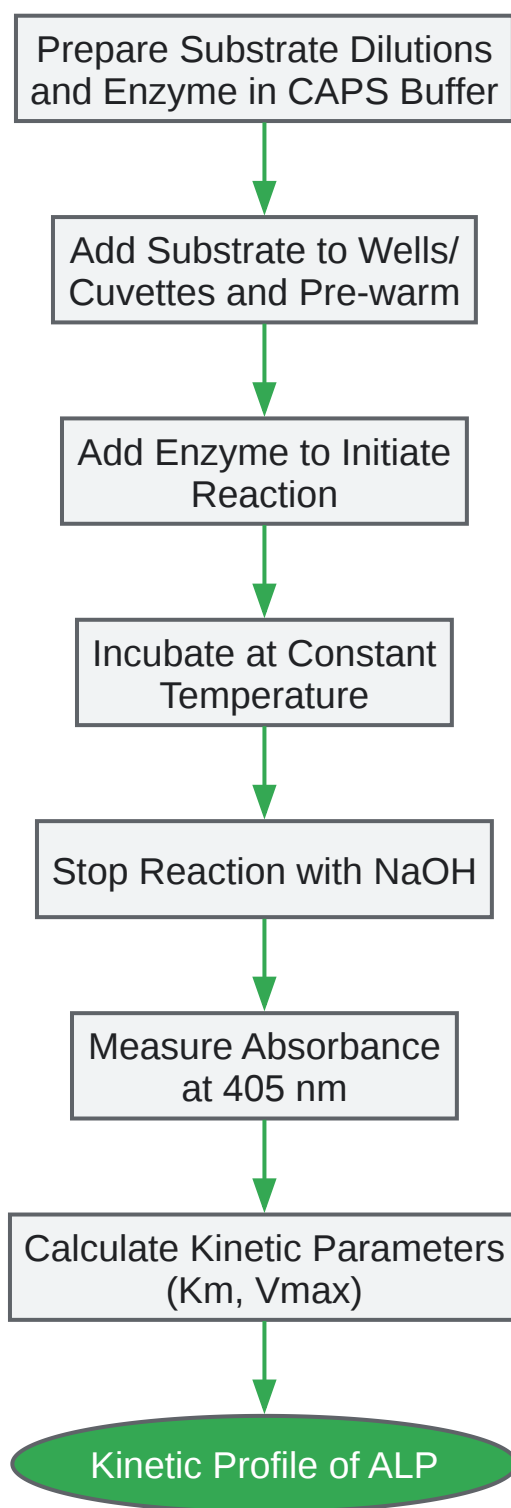
This protocol describes a colorimetric assay to determine the kinetic parameters of alkaline phosphatase using p-nitrophenylphosphate (pNPP) as a substrate.

Materials:

- CAPS buffer (e.g., 100 mM, pH 10.5)
- p-Nitrophenylphosphate (pNPP) stock solution
- Alkaline phosphatase (ALP) enzyme solution
- Sodium hydroxide (NaOH) solution (e.g., 3 M) for stopping the reaction
- Spectrophotometer or microplate reader
- 96-well plate or cuvettes
- Incubator or water bath set to the desired temperature (e.g., 37°C)

Procedure:

- **Prepare Reagents:** Prepare a series of dilutions of the pNPP stock solution in CAPS buffer to create a range of substrate concentrations. Prepare a working solution of the ALP enzyme in CAPS buffer.
- **Set up the Reaction:** In a 96-well plate or cuvettes, add the desired volume of each pNPP dilution. Pre-warm the plate/cuvettes and the enzyme solution to the reaction temperature.
- **Initiate the Reaction:** To start the reaction, add a small volume of the ALP enzyme solution to each well/cuvette containing the substrate. Mix quickly but gently.
- **Incubate:** Incubate the reaction at the desired temperature for a fixed period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
- **Stop the Reaction:** Stop the reaction by adding a strong base, such as NaOH. This will also enhance the yellow color of the product, p-nitrophenol.
- **Measure Absorbance:** Measure the absorbance of the yellow product at 405 nm using a spectrophotometer or microplate reader.
- **Data Analysis:** Create a standard curve using known concentrations of p-nitrophenol to convert absorbance values to the amount of product formed. Plot the initial reaction velocity ( $V_0$ ) against the substrate concentration ( $[S]$ ). Determine the Michaelis-Menten constant ( $K_m$ ) and maximum velocity ( $V_{max}$ ) from a Lineweaver-Burk plot or by non-linear regression analysis of the  $V_0$  vs.  $[S]$  plot.



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CAPTION: Alkaline Phosphatase Kinetic Assay Workflow.

## Sample Preparation for N-terminal Protein Sequencing



This protocol outlines the key steps for preparing a protein sample for N-terminal sequencing following SDS-PAGE and electroblotting using CAPS buffer.

Materials:

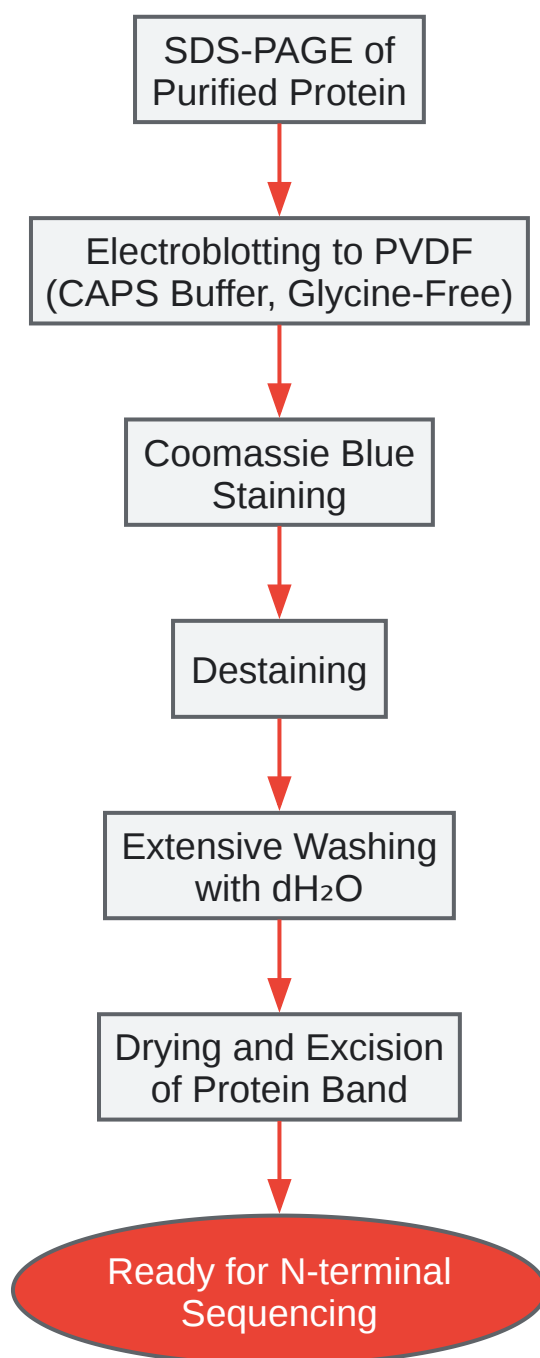
- SDS-PAGE gel containing the purified protein of interest
- CAPS Transfer Buffer (10 mM CAPS, 10% methanol, pH 11.0)
- PVDF membrane
- Methanol
- Deionized water (dH<sub>2</sub>O)
- Coomassie Blue R-250 staining solution (0.1% in 40% methanol, 1% acetic acid)
- Destaining solution (50% methanol)
- Clean razor blade or scalpel

Procedure:

- **SDS-PAGE:** Run the purified protein on an SDS-PAGE gel. It is crucial to use high-quality reagents to minimize N-terminal blockage.
- **Electroblotting:** Transfer the protein from the gel to a PVDF membrane using the CAPS Transfer Buffer as described in the Western blotting protocol (Section 3.2). The use of CAPS buffer is critical here as it does not contain glycine.
- **Staining:** After transfer, rinse the PVDF membrane thoroughly with dH<sub>2</sub>O. Stain the membrane with Coomassie Blue R-250 for 1-2 minutes.
- **Destaining:** Destain the membrane with the destaining solution until the protein band of interest is clearly visible against a faint background.
- **Washing:** Wash the membrane extensively with dH<sub>2</sub>O to remove all traces of methanol and acetic acid. This is a critical step as these chemicals can interfere with the sequencing

chemistry.

- Drying and Excision: Allow the membrane to air dry completely. Carefully excise the protein band of interest using a clean razor blade.
- Sample Submission: Place the excised band in a clean microfuge tube for submission to a protein sequencing facility.



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CAPTION: N-terminal Protein Sequencing Sample Prep.

## Conclusion

CAPS buffer is a versatile and robust buffering agent for a wide range of applications in biological research, particularly those requiring alkaline conditions. Its chemical stability, low reactivity, and compatibility with downstream analytical techniques such as protein sequencing make it an indispensable tool for researchers, scientists, and drug development professionals. The detailed protocols and workflows provided in this guide offer a practical framework for the successful implementation of CAPS buffer in the laboratory.

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